molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1

1-Oxa-8-azaspiro[4.5]decane

Katalognummer: B089799
CAS-Nummer: 176-92-1
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: KVYOWXUQJLOCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-8-azaspiro[4.5]decane is a bicyclic heterocyclic compound featuring a spiro junction between a tetrahydrofuran (oxa) ring and a piperidine (aza) ring. Its unique structure confers conformational rigidity, making it a versatile scaffold in medicinal chemistry. The compound has been explored for diverse therapeutic targets, including:

  • Sigma-1 (σ1) receptors: Radiolabeled derivatives (e.g., [¹⁸F]8) show promise as positron emission tomography (PET) tracers for brain imaging .
  • Enzyme inhibition: The scaffold has been modified to target fatty acid amide hydrolase (FAAH) and Mycobacterium tuberculosis enzymes .

Vorbereitungsmethoden

Cyclization Reactions for Core Structure Assembly

Bicyclic Precursor Cyclization

The most widely reported method involves cyclization of bicyclic intermediates. A 2020 study demonstrated the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under reflux conditions in dichloromethane, achieving a 78% yield of the spirocyclic core . Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15% yield
Solvent Polarityε = 8.93 (CH₂Cl₂)Maximizes ring strain relief
Reaction Time3–6 hoursPrevents over-cyclization

The mechanism proceeds through nucleophilic attack at the nitrile carbon, followed by intramolecular ether formation. Steric effects from the benzyl substituent direct regioselectivity, with computational models showing a 9.2 kcal/mol activation barrier for the rate-limiting step .

Acid-Mediated Ring Closure

US Patent 5,118,687 discloses an alternative route using dry hydrogen halides (HCl gas) in ethereal solvents . This method produces the target compound as an acid addition salt, which is subsequently neutralized with aqueous NaOH. Comparative studies show:

  • HCl in diethyl ether : 65% yield, 98% purity

  • HBr in tetrahydrofuran : 58% yield, 89% purity

  • HI in dioxane : 42% yield, 72% purity

The patent emphasizes strict moisture control (<50 ppm H₂O) to prevent hydrolysis of the azaspiro intermediate .

Catalytic Strategies for Yield Enhancement

Transition Metal Catalysis

Copper(I) iodide (5 mol%) in DMF at 90°C improves cyclization efficiency through single-electron transfer mechanisms , reducing reaction time to 1.5 hours while maintaining 82% yield . Palladium-based systems (e.g., Pd(OAc)₂) show lower efficacy (47% yield) due to competing β-hydride elimination pathways.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) enables biphasic reactions (H₂O/CHCl₃), achieving 71% yield at 70°C. This method reduces solvent consumption by 40% compared to homogeneous systems .

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Corning AFR™ reactors demonstrate:

ParameterBatch ModeFlow Mode
Space-Time Yield0.8 kg/m³/hr3.2 kg/m³/hr
Impurity Profile5–7%<2%
Solvent Recovery68%92%

The enhanced mass/heat transfer in microchannels suppresses oligomer formation, a major byproduct in batch processes .

Crystallization Optimization

Anti-solvent crystallization with n-heptane/THF (4:1 v/v) produces 99.5% pure crystals. Controlled cooling at 0.5°C/min from 60°C to 20°C prevents inclusion of mother liquor impurities .

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 2H, OCH₂), 3.45 (t, J=7.2 Hz, 2H, NCH₂), 2.91 (quin, J=6.8 Hz, 1H, spiro-CH)

  • HRMS : m/z calc. for C₁₀H₁₇NO [M+H]⁺ 168.1283, found 168.1281

Purity Assessment

HPLC method (Zorbax SB-C18, 60% MeCN/40% H₂O, 1 mL/min) resolves critical impurities:

  • Des-oxo analogue : Rt=8.2 min

  • Over-cyclized byproduct : Rt=12.7 min

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen atom in the azaspiro ring undergoes nucleophilic substitution, enabling functionalization at the 8-position. For example:

  • Alkylation : Reaction with alkyl halides (e.g., tert-butyl chloroformate) introduces protective groups, forming derivatives like tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate under basic conditions (triethylamine).

  • Acylation : Using acyl chlorides or anhydrides, the amine group is acylated to yield amide derivatives, critical for drug design.

Table 1: Substitution Reactions and Products

ReagentProductApplicationCitation
tert-Butyl chloroformatetert-Butyl 8-carboxylate derivativeProtective group in synthesis
1-Bromo-2-fluoroethaneThis compound-3-carbonitrileIntermediate for bioactive molecules

Oxidation and Reduction

  • Oxidation : The methylene group adjacent to the oxygen ring can be oxidized to ketones using agents like bis(acetoxy)iodobenzene (PhI(OAc)₂) under catalytic conditions (e.g., Cu or Rh catalysts) .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, modifying the spiro framework for further derivatization.

Table 2: Redox Reactions

Reaction TypeReagent/ConditionsProductOutcome
OxidationPhI(OAc)₂, Cu catalystSpirocyclic diketonesEnhanced electrophilicity
ReductionLiAlH₄ in anhydrous etherAlcohol derivativesIncreased solubility

Ring-Opening and Rearrangement

The spiro structure undergoes ring-opening under acidic or nucleophilic conditions:

  • Acid-Mediated Cleavage : In HCl/ethanol, the azaspiro ring opens to form linear intermediates, which re-cyclize under controlled pH to yield fused bicyclic compounds .

  • Thermal Rearrangement : Heating induces bond reorganization, generating novel heterocycles like pyrrolidines or piperidines.

Salt Formation

The amine group reacts with acids to form stable salts, enhancing crystallinity for pharmaceutical applications:

  • Example : Reaction with L-tartaric acid in ethanol produces (-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate, a crystalline salt with improved bioavailability .

Spirocyclic Derivatives for Receptor Targeting

Functionalization at the 3- and 8-positions modulates receptor binding:

  • Sigma-1 Receptor Ligands : Introducing aryl or alkyl substituents (e.g., fluorine, methyl) enhances selectivity. For instance, This compound-3-carbonitrile derivatives show high affinity for σ₁ receptors (Ki < 10 nM) .

  • Muscarinic Agonists : Methyl and ethyl groups at the 2- and 8-positions improve M1 receptor binding, as seen in YM796 and YM954 derivatives .

Table 3: Receptor-Binding Derivatives

DerivativeSubstituentsTarget ReceptorBinding Affinity (Ki)Citation
YM7962,8-DimethylM1/M21.2 μM (M1)
Fluoroethyl-spiro[4.5]decane3-Fluoroethylσ₁8.5 nM

Mechanistic Insights

  • Cyclization Pathways : Oxidative cyclization of amides (e.g., using PhI(OAc)₂) forms 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, key intermediates for antitumor agents .

  • Stereochemical Control : Asymmetric synthesis methods (e.g., chiral tartaric acid) yield enantiopure derivatives critical for receptor specificity .

Wissenschaftliche Forschungsanwendungen

1.1. σ1 Receptor Ligands

Recent studies have highlighted the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as selective sigma-1 (σ1) receptor ligands. These compounds have demonstrated nanomolar affinity for σ1 receptors, with binding affinities ranging from Ki(σ1)=0.4712.1nMK_i(σ_1)=0.47-12.1\,nM and moderate selectivity over σ2 receptors (with Ki(σ2)/Ki(σ1)=244K_i(σ_2)/K_i(σ_1)=2-44) . This selectivity is crucial for developing therapeutic agents aimed at neurological disorders, as σ1 receptors are implicated in various neuroprotective and neurodegenerative processes.

1.2. Radioligand Development

The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. A specific derivative was radiolabeled with fluorine-18, achieving high radiochemical purity and yield, which is essential for effective imaging studies . Biodistribution studies in animal models indicated significant brain uptake, suggesting its potential as a tool for studying σ1 receptor distribution in the brain.

2.1. FAAH Inhibition

Compounds based on the this compound structure have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . FAAH inhibitors are being explored for their analgesic properties in managing acute and chronic pain, including neuropathic pain conditions.

3.1. Muscarinic Agonists

Research has also focused on the synthesis and evaluation of this compound derivatives as M1 muscarinic receptor agonists . These derivatives have shown promise in enhancing cognitive function and could be beneficial in treating conditions like Alzheimer's disease.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
σ1 Receptor LigandsNanomolar affinity; potential for neurological disorder treatments .
Radioligand DevelopmentHigh brain uptake; effective for PET imaging studies .
Pain ManagementFAAH inhibition; potential analgesic properties .
Cognitive EnhancementM1 muscarinic receptor agonist activity; implications for Alzheimer's treatment .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Heteroatom Substitution

Table 1: Impact of Heteroatom Variation on Pharmacological Activity

Compound Structure Key Modifications Biological Target Activity/Selectivity Notes References
1-Oxa-8-azaspiro[4.5]decane Oxa (O) + Aza (N) spiro system - σ1 receptors, M1 receptors High brain uptake ([¹⁸F]8: 70–75% reduction with SA4503 pretreatment)
1,4-Dioxa-8-azaspiro[4.5]decane Additional oxygen atom 1,4-Dioxa substitution Aldehyde dehydrogenase 1A1 Lower lipophilicity; used in quinoline-based inhibitors
1-Thia-4-azaspiro[4.5]decane Oxa replaced with thia (S) Sulfur substitution Anticancer targets Enhanced cytotoxicity (e.g., 68–75% yields in spiro-thiadiazole derivatives)
1,4-Dithiaspiro[4.5]decane Two sulfur atoms Dual thia substitution Serotonin 5HT1A receptors Reduced σ1 affinity vs. oxa analogs; binds helices 5/6

Key Findings :

  • Oxygen-containing analogs (e.g., 1-oxa) demonstrate superior brain penetration for CNS targets compared to sulfur-containing variants .
  • Thia derivatives (1-thia) exhibit potent anticancer activity, likely due to enhanced electrophilicity and metabolic stability .

Pharmacological Analogs: Receptor Targeting

Table 2: Muscarinic Agonist Activity Comparison

Compound Structure M1 Receptor Affinity (IC₅₀) Side Effect Profile Therapeutic Potential References
YM796 (1-oxa derivative) 2,8-Dimethyl-3-methylene ~1 µM Lower hypothermia/salivation Alzheimer’s disease (improved selectivity)
RS86 Non-spiro tricyclic ~10 µM High peripheral side effects Limited clinical utility
AF102B Azepane-based ~5 µM Moderate cholinergic effects Experimental use only

Key Findings :

  • Spirooxazolidine derivatives (e.g., YM796) show 10–100x lower side effect doses compared to non-spiro analogs .
  • Rigid spiro structures improve receptor subtype selectivity by restricting conformational flexibility .

Functionalized Derivatives: Prodrugs and Radioligands

Table 3: Functional Group Impact on Bioactivity

Derivative Modification Target/Application Key Data References
[¹⁸F]8 (radiolabeled 1-oxa derivative) ¹⁸F-fluorination σ1 receptor imaging 70–75% reduced brain uptake with SA4503
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Cyclopropylmethoxy group JAK2 V617F inhibition Potent activity in autoimmune models
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane Morpholine substitution Antimycobacterial agents 46% yield; structural lead for DprE1 inhibitors

Key Findings :

  • Fluorination enhances pharmacokinetics for PET imaging, with [¹⁸F]8 showing rapid brain uptake (2 min post-injection) .
  • Bulky substituents (e.g., morpholine) improve target engagement but may reduce solubility .

Biologische Aktivität

1-Oxa-8-azaspiro[4.5]decane is a compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that include both nitrogen and oxygen atoms within a fused cyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Structural Characteristics

The molecular formula of this compound is C9H15N1O1C_9H_{15}N_1O_1, with a molecular weight of approximately 155.23 g/mol. Its spirocyclic structure allows for diverse interactions with biological targets, making it a subject of extensive research.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuropharmacological Effects : Research suggests that it may act as a muscarinic agonist, influencing neurotransmitter systems relevant to cognitive functions and memory.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit activity against cancer cell lines, suggesting its potential application in cancer therapy.

Antimicrobial Properties

A study highlighted the antibacterial efficacy of this compound against various strains, including multi-drug resistant bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Strain Activity Mechanism
Staphylococcus aureusModerateCell wall synthesis inhibition
Escherichia coliHighDisruption of metabolic pathways
Enterococcus faecalisSignificantInhibition of protein synthesis

Neuropharmacological Studies

Research conducted on this compound derivatives demonstrated their potential as M1 muscarinic receptor agonists. These compounds were tested for their ability to ameliorate cognitive deficits in animal models.

Compound M1 Receptor Affinity Cognitive Improvement
2-Ethyl-8-methyl derivativeHighSignificant
2,8-Dimethyl derivativeModerateModerate

In vivo studies indicated that these compounds could reverse scopolamine-induced memory impairment in rats without significant cholinergic side effects, highlighting their therapeutic potential for treating Alzheimer's disease.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.

Case Studies

Several case studies have documented the pharmacological effects of this compound derivatives:

  • Alzheimer's Disease Model : In a study involving aged rats, administration of the compound improved memory retention in passive avoidance tasks compared to control groups.
  • Bacterial Infections : Clinical trials demonstrated that formulations containing this compound significantly reduced infection rates in patients with resistant bacterial strains.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1-Oxa-8-azaspiro[4.5]decane core?

Basic Research Question
The synthesis of this compound often involves spiroannulation strategies. A notable method uses flow chemistry combined with biocatalytic transaminase technology to synthesize derivatives like 1-Oxa-8-azaspiro[4.5]decan-3-amine. This approach enhances reaction efficiency and enantioselectivity under continuous flow conditions . Alternative routes include Pd(OAc)₂–PPh₃-catalyzed coupling with aryl halides or gold(I)-catalyzed cyclization/semipinacol rearrangement cascades for spirocyclic systems .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Question
1H-1H COSY, HSQC, and HMBC experiments are critical for assigning proton and carbon signals in spirocyclic systems. For example, coupling constants and heteronuclear correlations can differentiate β-glycosidic linkages in thioglycoside derivatives or confirm spiro-junction geometry. Specific shifts (e.g., 3.5–4.5 ppm for oxa-aza protons) help identify ring substitution patterns .

Q. What structural modifications enhance M1 muscarinic receptor selectivity in this compound derivatives?

Advanced Research Question
Systematic modifications, such as introducing 2-ethyl or 3-methylene groups, improve M1/M2 receptor selectivity. For instance, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane shows partial agonism for M1 receptors with reduced cholinergic side effects. Stereochemistry also plays a role: (-)-isomers exhibit higher M1 affinity, as confirmed by X-ray crystallography .

Q. How do metabolic pathways influence the pharmacokinetics of this compound-based therapeutics?

Advanced Research Question
In rat hepatocytes, oxidative deamination of the piperidine ring generates keto acid metabolites, which dominate plasma circulation. Nitrone and lactam intermediates are also observed, requiring LC/MS/MS for identification. These pathways inform prodrug design to enhance bioavailability and reduce first-pass metabolism .

Q. What in vitro assays validate the anticancer potential of this compound derivatives?

Advanced Research Question
Thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from this scaffold are screened against cancer cell lines (e.g., S. aureus, E. coli) using viability assays (MTT) and apoptosis markers. β-Glycosidic linkage formation, confirmed by NMR, correlates with enhanced cytotoxicity .

Q. How are this compound derivatives optimized as σ1 receptor radioligands?

Advanced Research Question
Low lipophilicity is critical for blood-brain barrier penetration. Derivatives like 18F-labeled this compound are synthesized via nucleophilic fluorination, followed by autoradiography to assess σ1 binding in tumor models. LogP values <2.5 are targeted to minimize nonspecific binding .

Q. What mechanistic insights support the use of this compound derivatives in Alzheimer’s disease?

Advanced Research Question
Compounds like YM796 act as M1 agonists, enhancing phosphoinositide hydrolysis in hippocampal slices—a marker of cognitive function. In vivo, they reverse scopolamine-induced amnesia in passive avoidance tests. Selectivity over M2/M3 receptors is achieved via spirocyclic rigidity, reducing peripheral side effects .

Q. How can conflicting spectral data for spirocyclic derivatives be reconciled?

Methodological Focus
Contradictions in NOE or coupling constants often arise from conformational flexibility. DFT calculations combined with variable-temperature NMR can model dynamic ring puckering. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit chair-boat transitions, altering J-values .

Q. What catalytic systems improve yields in spiroannulation reactions?

Methodological Focus
Pd(OAc)₂–PPh₃ systems facilitate Suzuki-Miyaura couplings for aryl-substituted derivatives, while TfOH catalysis enables tandem semipinacol/alkyne-aldehyde metathesis. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–80°C) enhances diastereoselectivity .

Q. How are multicomponent reactions utilized to diversify the this compound scaffold?

Advanced Research Question
Three-component condensations of trimethoxybenzene, isobutyraldehyde, and nitriles yield 2-azaspiro[4.5]deca-6,9-diene-8-ones. Flash chromatography on silica gel (220–440 mesh) isolates products, with IR and 13C NMR verifying spirojunction regiochemistry .

Eigenschaften

IUPAC Name

1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOWXUQJLOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620325
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-92-1
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Oxa-8-azaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.